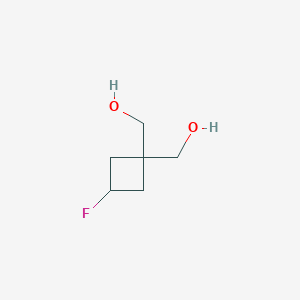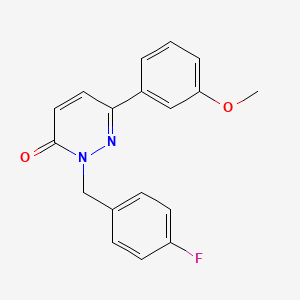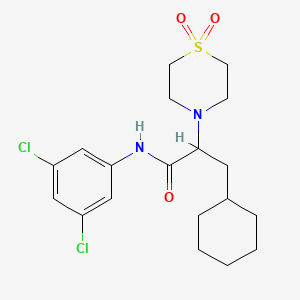
(3-Fluorocyclobutane-1,1-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluorocyclobutane-1,1-diyl)dimethanol” is a chemical compound with the molecular formula C6H11FO2 . It has a molecular weight of 134.15 g/mol .
Molecular Structure Analysis
The InChI code for “(3-Fluorocyclobutane-1,1-diyl)dimethanol” is 1S/C6H11FO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Fluorocyclobutane-1,1-diyl)dimethanol” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It’s not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.14 cm/s . It’s very soluble, with a solubility of 28.1 mg/ml or 0.185 mol/l .Applications De Recherche Scientifique
Materials Science and Polymer Research
In the realm of materials science, the incorporation of cyclobutane rings, such as those in (3-Fluorocyclobutane-1,1-diyl)dimethanol derivatives, into polymers has been explored to enhance thermal stability and modify physical properties. For example, the synthesis and thermal properties of fluorosilicones containing perfluorocyclobutane rings demonstrate the potential of such structures to create materials with desirable thermal characteristics and stability (Rizzo & Harris, 2000). These materials exhibit varied glass transition temperatures and enhanced thermal stability, making them suitable for applications requiring resistance to high temperatures.
Organic Synthesis
The compound and its related structures have been used in organic synthesis to create complex molecules. The reactivity of cyclobutane rings, including their use in cross-coupling reactions, has been exploited to synthesize unsymmetrical biaryls. Such reactions highlight the utility of cyclobutane derivatives in constructing biaryl compounds, which are significant in pharmaceuticals and materials science (Denmark & Wu, 1999).
Medical Imaging
In medical imaging, particularly positron emission tomography (PET), compounds structurally related to (3-Fluorocyclobutane-1,1-diyl)dimethanol have been explored as tracers. For instance, 18F-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) is a notable example used in PET imaging for tumor delineation (Ulaner et al., 2016). This tracer demonstrates the potential of cyclobutane derivatives in enhancing the detection and characterization of tumors, thereby contributing to more accurate diagnosis and treatment planning in oncology.
Safety and Hazards
The safety information for “(3-Fluorocyclobutane-1,1-diyl)dimethanol” indicates that it should be handled with care. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[3-fluoro-1-(hydroxymethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNNFFARWJSUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate](/img/structure/B2926979.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)


![N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2926988.png)


![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)

![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)
![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)